molecular formula C6H6N2O2 B14017985 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL

5,7-Dihydrofuro[3,4-D]pyridazin-4-OL

Cat. No.: B14017985
M. Wt: 138.12 g/mol
InChI Key: DUZCQOBCVNTKFJ-UHFFFAOYSA-N
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Description

5,7-Dihydrofuro[3,4-D]pyridazin-4-OL is a heterocyclic compound that contains a furo-pyridazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of diaminomaleonitrile with suitable reagents to form the desired furo-pyridazine ring system . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydrofuro[3,4-D]pyridazin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furo-pyridazine compounds .

Mechanism of Action

The mechanism of action of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied . For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

5,7-Dihydrofuro[3,4-D]pyridazin-4-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

5,7-dihydro-2H-furo[3,4-d]pyridazin-1-one

InChI

InChI=1S/C6H6N2O2/c9-6-5-3-10-2-4(5)1-7-8-6/h1H,2-3H2,(H,8,9)

InChI Key

DUZCQOBCVNTKFJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C(=O)NN=C2

Origin of Product

United States

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